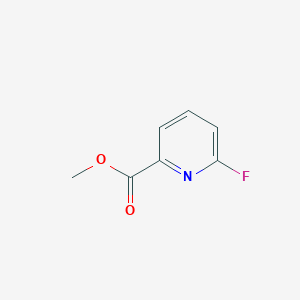

Methyl 6-fluoropicolinate

Vue d'ensemble

Description

Methyl 6-fluoropicolinate, also known as Methyl 6-fluoropyridine-2-carboxylate, is a pyridine derivative with a methyl carboxylate at the 2-position and a fluoride at the 6-position . It serves as a synthesis intermediate for active pharmaceutical ingredients (APIs), metal-chelating ligands, and catalysts .

Synthesis Analysis

This compound is readily used to functionalize molecular scaffolds for synthesizing APIs through nucleophilic aromatic substitution on the fluoride group . For instance, a selective antagonist of BCL-X L for chronic lymphocytic leukemia treatment is synthesized from this compound, showing a potency of 14 nM . Once hydrolyzed, it becomes a bidentate chelating agent .

Molecular Structure Analysis

The molecular formula of this compound is C7H6FNO2 . The InChI string is InChI=1S/C7H6FNO2/c1-11-7(10)5-3-2-4-6(8)9-5/h2-4H,1H3 . The Canonical SMILES string is COC(=O)C1=NC(=CC=C1)F .

Physical and Chemical Properties Analysis

This compound has a molecular weight of 155.13 g/mol . The exact mass and monoisotopic mass are 155.03825660 g/mol . It has a topological polar surface area of 39.2 Ų . The compound has a complexity of 151 .

Applications De Recherche Scientifique

Synthesis of Novel Herbicides

Methyl 6-fluoropicolinate has been explored for its potential in the synthesis of novel herbicides. A method involving the cascade cyclization of fluoroalkyl alkynylimines with primary amines has been developed. This process allows the synthesis of 4-amino-5-fluoropicolinates, leading to the production of picolinic acids with alkyl or aryl substituents at the 6-position. Such picolinic acids, previously inaccessible via cross-coupling chemistry, show potential as herbicides (Johnson et al., 2015).

Inhibition of Hydrolytic Enzymes

Research has also delved into the use of fluoro ketones as inhibitors of hydrolytic enzymes. Compounds like 6,6-dimethyl-1,1,1-trifluoro-2-heptanone and 3,3-difluoro-6,6-dimethyl-2-heptanone, which are analogues of acetylcholine, have been investigated. These fluoro ketones demonstrate significant inhibitory effects, potentially due to their ability to form stable hemiketals with active-site residues in enzymes. This property makes them interesting candidates for enzyme inhibition studies (Gelb et al., 1985).

Anti-Plasmodial Activity

A study on 6-fluoroquinoline derivatives modified at the 2 and 4 ring positions has shown promising results against both sensitive and multidrug-resistant strains of Plasmodium falciparum. These compounds exhibit high antiplasmodial activity in vitro and in vivo, making them potential candidates for malaria treatment (Hochegger et al., 2019).

Studies on Brain Dopamine Metabolism

The use of 6-[18F]fluoro-L-dopa, a compound related to this compound, has been important in studying dopamine metabolism in the brain using positron tomography. This compound shares biochemical similarities with natural L-dopa, including its ability to cross the blood-brain barrier and to be stored intraneuronally in vesicles. Its lower rate of peripheral O-methylation makes it particularly beneficial for brain studies (Firnau et al., 1986).

Fluorescence Sensing Properties

This compound derivatives have been used in the development of compounds like 4-methyl-2-((quinolin-6-ylimino)methyl)phenol (6-QMP), which exhibit dual fluorescence chemosensor properties for Al3+ and Zn2+ ions. These compounds show significant enhancement in emission intensity, demonstrating their potential in metal ion detection (Hazra et al., 2018).

Safety and Hazards

Orientations Futures

Methyl 6-fluoropicolinate is a valuable compound in the field of medicinal chemistry and drug discovery, particularly due to its role as a synthesis intermediate for APIs . Its future use will likely continue to be in the synthesis of pharmaceutical compounds, as well as in the development of metal-chelating ligands and catalysts .

Mécanisme D'action

Target of Action

Methyl 6-fluoropicolinate is a pyridine derivative with a methyl carboxylate at the 2-position and a fluoride at the 6-position . It is used to functionalize molecular scaffolds for synthesizing active pharmaceutical ingredients (APIs)

Mode of Action

The mode of action of this compound involves nucleophilic aromatic substitution on the fluoride group . This allows it to be readily used to functionalize molecular scaffolds for synthesizing APIs .

Biochemical Pathways

It is known that once this compound is hydrolyzed, it becomes a bidentate chelating agent .

Result of Action

It is known that a selective antagonist of bcl-xl for chronic lymphocytic leukemia treatment is synthesized from this compound, showing a potency of 14 nm .

Analyse Biochimique

Biochemical Properties

Methyl 6-fluoropicolinate plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, facilitating nucleophilic aromatic substitution on the fluoride group. This compound is used to functionalize molecular scaffolds, which are essential for synthesizing APIs. For instance, a selective antagonist of BCL-X L for chronic lymphocytic leukemia treatment is synthesized from this compound, demonstrating a potency of 14 nM . Additionally, once hydrolyzed, this compound becomes a bidentate chelating agent, interacting with metal ions to form stable complexes .

Cellular Effects

This compound exhibits various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, a Ru-fluoropyridine-2-carboxylate complex derived from this compound shows cytotoxicity of 27.5 µM in antitumor activity . This indicates that this compound can affect cell viability and proliferation, making it a potential candidate for cancer research and therapy.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound is employed as a ligand in palladium-catalyzed C-H acetoxylation of arenes, showcasing its ability to facilitate complex biochemical reactions . Additionally, its hydrolyzed form acts as a bidentate chelating agent, forming stable complexes with metal ions and influencing various biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term impact on cellular function. This compound is known to be stable under inert atmosphere conditions and at temperatures between 2-8°C . Over time, this compound may undergo hydrolysis, transforming into a bidentate chelating agent that interacts with metal ions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as antitumor activity, while higher doses could lead to toxic or adverse effects. For example, a Ru-fluoropyridine-2-carboxylate complex derived from this compound shows cytotoxicity at a concentration of 27.5 µM . This suggests that careful dosage optimization is crucial to maximize therapeutic benefits while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. Once hydrolyzed, it becomes a bidentate chelating agent that can form stable complexes with metal ions . This interaction can influence metabolic flux and metabolite levels, affecting overall cellular metabolism. Additionally, this compound is used in palladium-catalyzed C-H acetoxylation of arenes, highlighting its role in complex biochemical reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation, influencing its overall activity and function. For instance, the hydrolyzed form of this compound acts as a bidentate chelating agent, forming stable complexes with metal ions and facilitating their transport within cells .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect its activity and function, as it interacts with various biomolecules within different cellular compartments. For example, this compound is used to functionalize molecular scaffolds, which can be directed to specific cellular locations for targeted therapeutic effects .

Propriétés

IUPAC Name |

methyl 6-fluoropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c1-11-7(10)5-3-2-4-6(8)9-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMRCOWOPRPIBPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50657720 | |

| Record name | Methyl 6-fluoropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

455-71-0 | |

| Record name | 2-Pyridinecarboxylic acid, 6-fluoro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=455-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-fluoropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 6-fluoropyridine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

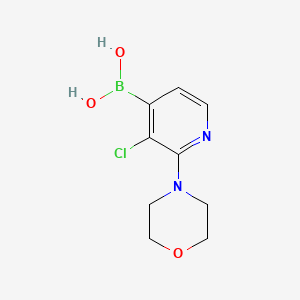

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl imidazo[1,2-a]pyridine-7-carboxylate hydrochloride](/img/structure/B1418369.png)

![Methyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine hydrochloride](/img/structure/B1418377.png)